2-(3-Bromophenyl)propane-1,3-diol
Overview
Description
2-(3-Bromophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It features a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Mechanism of Action
Target of Action
Similar compounds such as 1,3-propanediol have been shown to interact with targets like haloalkane dehalogenase and adp-ribosylation factor 1 .
Mode of Action
It’s known that the compound belongs to the class of organic compounds known as primary alcohols . These compounds comprise the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl), which may influence its interaction with its targets.
Biochemical Pathways
Related compounds like 1,3-propanediol have been shown to interact with haloalkane dehalogenase, which is involved in the degradation of halogenated alkanes .
Pharmacokinetics
The molecular weight of the compound is 23109 , which may influence its pharmacokinetic properties.
Result of Action
The compound’s primary alcohol functional group may influence its interactions at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor, such as 3-phenylpropane-1,3-diol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst optimization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-1,3-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenylpropane-1,3-diol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.
Reduction: Formation of 3-phenylpropane-1,3-diol.
Substitution: Formation of 3-hydroxyphenylpropane-1,3-diol.
Scientific Research Applications
2-(3-Bromophenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-propanediol: Similar structure but lacks the phenyl ring.
1-Bromo-3-phenylpropane: Similar structure but lacks the hydroxyl groups.
2,2-Bis(bromomethyl)propane-1,3-diol: Contains two bromine atoms and two hydroxyl groups but differs in the position of the bromine atoms
Uniqueness
2-(3-Bromophenyl)propane-1,3-diol is unique due to the presence of both a bromine atom and hydroxyl groups on a phenylpropane backbone
Properties
IUPAC Name |
2-(3-bromophenyl)propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFUSGNWNIQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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